molecular formula C12H10FNO2 B6367000 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol CAS No. 1261993-90-1

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol

Cat. No.: B6367000
CAS No.: 1261993-90-1
M. Wt: 219.21 g/mol
InChI Key: OGGYVZBYLTVAQF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 2-position. The phenyl group bears a fluorine atom at the 2-position and a methoxy group at the 5-position. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-8-4-5-10(13)9(7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGYVZBYLTVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682808
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-90-1
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF). Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Chemical Reactions Analysis

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly those involving fluorinated aromatic compounds.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as imaging agents in positron emission tomography (PET) and as potential drug candidates.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol involves its interaction with molecular targets through its fluorine and methoxy groups. These substituents can influence the compound’s binding affinity and specificity towards various biological targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol and related pyridine derivatives:

Compound Name Substituents (Pyridine/Phenyl Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol Pyridin-3-ol; Phenyl (2-F, 5-OMe) C₁₂H₁₀FNO₂ 219.22 Hypothesized biological activity -
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol Pyridin-2-ol; Phenyl (4-OMe) C₁₂H₁₀FNO₂ 219.22 Precursor for biological activity studies
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol Pyridin-3-ol; Phenyl (2-F, 3-OMe) C₁₂H₁₀FNO₂ 219.22 Structural isomer; altered steric effects
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Pyridin-3-ol; Phenyl (4-Cl, 2-OMe) C₁₂H₁₀ClNO₂ 235.67 Chlorine substitution enhances electronegativity
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol Pyridin-2-ol; 3-hydroxypropyl substituent C₈H₁₀FNO₂ 171.17 Increased solubility due to hydroxyl group
2-(2,5-Difluorophenyl)pyridin-3-ol Pyridin-3-ol; Phenyl (2,5-diF) C₁₁H₇F₂NO 207.18 Higher lipophilicity; metabolic stability

Key Structural and Functional Insights

Positional Isomerism: The 2-fluoro-5-methoxy substitution on the phenyl ring (target compound) differs from 2-fluoro-3-methoxy in . In , 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol replaces the hydroxyl group at pyridin-3-ol with pyridin-2-ol, altering hydrogen-bonding capabilities and acidity.

Halogen Substitution :

  • Replacing fluorine with chlorine (as in ) increases molecular weight and electronegativity, which may enhance intermolecular interactions but reduce bioavailability due to higher hydrophobicity.

Functional Group Modifications :

  • The 3-hydroxypropyl chain in improves aqueous solubility compared to methoxyphenyl derivatives, making it more suitable for pharmaceutical formulations.
  • Difluorophenyl analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s inductive effects, a property relevant to drug design.

Metal Coordination Potential: Pyridin-3-ol derivatives like those in form stable Cu(II) complexes via the hydroxyl and adjacent nitrogen atoms. The target compound may exhibit similar coordination behavior, useful in catalysis or metallodrug development.

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